3-Pyrrolidinecarbonitrile,1-methyl-4-(1-propenyl)-,[3alpha,4beta(E)]-(9CI)
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Overview
Description
3-Pyrrolidinecarbonitrile,1-methyl-4-(1-propenyl)-,[3alpha,4beta(E)]-(9CI) is a complex organic compound with a unique structure that includes a pyrrolidine ring, a nitrile group, and a propenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyrrolidinecarbonitrile,1-methyl-4-(1-propenyl)-,[3alpha,4beta(E)]-(9CI) typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a nitrile-containing precursor with a suitable alkene can lead to the formation of the desired compound through a series of cyclization and substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the reaction and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-Pyrrolidinecarbonitrile,1-methyl-4-(1-propenyl)-,[3alpha,4beta(E)]-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The propenyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
3-Pyrrolidinecarbonitrile,1-methyl-4-(1-propenyl)-,[3alpha,4beta(E)]-(9CI) has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3-Pyrrolidinecarbonitrile,1-methyl-4-(1-propenyl)-,[3alpha,4beta(E)]-(9CI) involves its interaction with molecular targets through its functional groups. The nitrile group can form hydrogen bonds, while the propenyl group can participate in hydrophobic interactions. These interactions can influence the compound’s binding to enzymes, receptors, and other biomolecules, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
3-Pyridinecarbonitrile: Similar in structure but lacks the propenyl group.
1-Pyrrolidinecarbonitrile: Contains a pyrrolidine ring and nitrile group but differs in substituents.
1-Methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid: Shares some structural features but has different functional groups.
Uniqueness
3-Pyrrolidinecarbonitrile,1-methyl-4-(1-propenyl)-,[3alpha,4beta(E)]-(9CI) is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C9H14N2 |
---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
(3R,4R)-1-methyl-4-[(E)-prop-1-enyl]pyrrolidine-3-carbonitrile |
InChI |
InChI=1S/C9H14N2/c1-3-4-8-6-11(2)7-9(8)5-10/h3-4,8-9H,6-7H2,1-2H3/b4-3+/t8-,9-/m0/s1 |
InChI Key |
DBWAGMHTEOTZAC-FBFNWGNUSA-N |
Isomeric SMILES |
C/C=C/[C@H]1CN(C[C@@H]1C#N)C |
Canonical SMILES |
CC=CC1CN(CC1C#N)C |
Origin of Product |
United States |
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